360A

説明

特性

IUPAC Name |

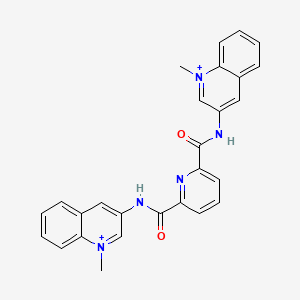

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOOEJJPTYXNTN-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of 360A

For Researchers, Scientists, and Drug Development Professionals

Core Summary

360A is a synthetic small molecule that has garnered significant interest in the field of oncology for its potent anti-proliferative effects. Its primary mechanism of action involves a dual-pronged attack on key cellular components that are critical for the survival and proliferation of cancer cells. This compound acts as a selective stabilizer of G-quadruplex DNA structures and an inhibitor of the enzyme telomerase. This dual activity leads to telomere dysfunction, induction of a DNA damage response, and ultimately, apoptosis in cancer cells. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies associated with the action of this compound.

Molecular Mechanism of Action

The anticancer activity of this compound is centered around its ability to interact with and modulate the function of telomeres, the protective caps at the ends of chromosomes.

G-Quadruplex Stabilization

Guanine-rich sequences of DNA, such as those found in telomeres and oncogene promoter regions, can fold into four-stranded secondary structures known as G-quadruplexes. This compound is a member of the pyridine dicarboxamide class of ligands, which have been shown to selectively bind to and stabilize these G-quadruplex structures[1][2]. The stabilization of telomeric G-quadruplexes by this compound creates a physical impediment that interferes with the normal processing of telomeres during DNA replication[3].

Telomerase Inhibition

Telomerase is a reverse transcriptase enzyme that is responsible for maintaining telomere length in most cancer cells, thereby enabling their replicative immortality. The G-quadruplex structure stabilized by this compound is not recognized as a substrate by telomerase, leading to the inhibition of its activity. This inhibition prevents the elongation of telomeres, contributing to their progressive shortening with each cell division.

Induction of DNA Damage Response and Apoptosis

The stabilization of G-quadruplexes and inhibition of telomerase by this compound trigger a cellular DNA damage response (DDR). The presence of stabilized G-quadruplexes can be recognized by the cell as a form of DNA damage, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase signaling pathways. These pathways, in turn, activate downstream effectors such as checkpoint kinases (Chk1/Chk2) and the tumor suppressor protein p53[4][5]. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death)[6]. While direct evidence for this compound-induced phosphorylation of ATM/ATR is still emerging, the observed apoptotic effects are consistent with the activation of this pathway.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis in cancer cells.

Caption: Proposed signaling cascade of this compound leading to apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: Telomerase Inhibition

| Assay | Parameter | Value | Reference |

| TRAP-G4 | IC50 | 300 nM | [1] |

Table 2: Anti-proliferative Activity (IC50)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| T98G | Glioblastoma | 4.8 ± 1.1 | [1] |

| CB193 | Glioblastoma | 3.9 ± 0.4 | [1] |

| U118-MG | Glioblastoma | 8.4 ± 0.5 | [1] |

| SAOS-2 | Osteosarcoma | >15 | [1] |

| Primary astrocytes | Normal | 17.4 ± 1.2 | [1] |

Table 3: G-Quadruplex Binding

| Method | Target | Result | Reference |

| Equilibrium Dialysis | Telomeric G-quadruplex vs. duplex DNA | Preferential binding to G-quadruplex | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TRAP-G4 (Telomeric Repeat Amplification Protocol for G-Quadruplex Ligands) Assay

This modified TRAP assay is specifically designed to assess the inhibitory activity of G-quadruplex stabilizing ligands on telomerase.

Experimental Workflow:

Caption: Workflow for the TRAP-G4 telomerase inhibition assay.

Protocol:

-

Cell Lysate Preparation: Prepare a cell extract containing active telomerase from a suitable cancer cell line (e.g., HCT116).

-

Reaction Mixture: In a PCR tube, combine the cell lysate, a reaction buffer (containing Tris-HCl, MgCl₂, KCl, and dNTPs), the G-quadruplex-forming substrate primer (TSG4), and varying concentrations of this compound.

-

Telomerase Extension: Incubate the reaction mixture at a temperature optimal for telomerase activity (typically 25-30°C) to allow for the extension of the TSG4 primer by telomerase.

-

PCR Amplification: Add a reverse primer and Taq polymerase to the reaction mixture and perform PCR to amplify the telomerase extension products.

-

Detection and Analysis: Separate the amplified products on a polyacrylamide gel and visualize them using a suitable staining method. The intensity of the bands corresponds to the telomerase activity. The IC50 value is determined by quantifying the reduction in band intensity at different concentrations of this compound.

Equilibrium Dialysis for G-Quadruplex Binding

Equilibrium dialysis is used to determine the preferential binding of this compound to G-quadruplex DNA over double-stranded DNA.

Protocol:

-

Apparatus Setup: A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules like this compound but retains larger molecules like DNA.

-

Sample Loading: In one compartment, place a solution of the DNA structure of interest (e.g., pre-formed telomeric G-quadruplex DNA or duplex DNA). In the other compartment, place a solution of radiolabeled this compound ([³H]-360A) in the same buffer.

-

Equilibration: Allow the system to reach equilibrium by gentle agitation for a sufficient period (e.g., 24-48 hours) at a controlled temperature. During this time, free [³H]-360A will diffuse across the membrane until its concentration is equal in both compartments.

-

Measurement: After equilibration, take samples from both compartments and measure the radioactivity using a scintillation counter.

-

Data Analysis: An excess of radioactivity in the compartment containing the DNA indicates binding of this compound to the DNA. The concentration of bound and free ligand can be calculated to determine binding parameters. By comparing the amount of bound [³H]-360A in the presence of G-quadruplex DNA versus duplex DNA, the binding selectivity can be determined.

In Vivo Studies

While extensive in vivo data for this compound is not widely published, the general approach to evaluate its anti-tumor efficacy would involve xenograft models.

General Xenograft Model Workflow:

Caption: A typical workflow for assessing in vivo efficacy using a xenograft model.

Conclusion and Future Directions

This compound represents a promising class of anti-cancer agents with a well-defined dual mechanism of action targeting G-quadruplexes and telomerase. The data presented in this guide highlight its potent in vitro activity and provide a strong rationale for its further development. Future research should focus on obtaining more precise quantitative binding data for this compound with various G-quadruplex structures, elucidating the downstream signaling events of the DNA damage response in greater detail, and conducting comprehensive in vivo efficacy and toxicity studies. Such investigations will be crucial in translating the promising preclinical findings of this compound into a potential therapeutic for cancer patients.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Preferential binding of a G-quadruplex ligand to human chromosome ends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Compound 360A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of compound 360A, a potent G-quadruplex stabilizer and telomerase inhibitor. The information is intended for an audience with a technical background in medicinal chemistry, chemical biology, and drug development.

Introduction to Compound this compound

Compound this compound, a N-methylbisquinolinium-pyridine-2,6-dicarboxamide derivative, is a highly selective G-quadruplex (G4) ligand.[1] G-quadruplexes are non-canonical secondary structures formed in guanine-rich DNA and RNA sequences, which are prevalent in telomeric regions and oncogene promoters. By stabilizing these structures, this compound effectively inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and implicated in the immortalization of cancer cells.[2] This mechanism leads to telomere dysfunction, cell cycle arrest, and ultimately, apoptosis in cancer cells, making this compound a compound of significant interest in oncology research.[2]

Biological Activity and Quantitative Data

Compound this compound has demonstrated potent inhibitory effects on telomerase and cytotoxic activity against various cancer cell lines. The quantitative data for these activities are summarized below.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Telomerase | TRAP-G4 Assay | 300 nM | [2] |

| T98G (Glioma) | Cell Viability | 4.8 ± 1.1 µM | [2] |

| CB193 (Glioma) | Cell Viability | 3.9 ± 0.4 µM | [2] |

| U118-MG (Glioma) | Cell Viability | 8.4 ± 0.5 µM | [2] |

| SAOS-2 (Osteosarcoma) | Cell Viability | >15 µM | [2] |

| Primary Astrocytes | Cell Viability | 17.4 ± 1.2 µM | [2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of compound this compound.

Synthesis of Compound this compound

The synthesis of this compound is a two-step process involving an amidation reaction followed by methylation. The general synthetic route is based on procedures reported for analogous pyridine-2,6-dicarboxamide derivatives.[1][3]

Step 1: Synthesis of the bis-Quinolinyl Pyridine-2,6-dicarboxamide Intermediate

-

Preparation of 2,6-Pyridinedicarbonyl dichloride: To a suspension of pyridine-2,6-dicarboxylic acid in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (5-10 drops).[3]

-

Slowly add oxalyl chloride (4 equivalents) dropwise to the mixture at room temperature.[3]

-

Stir the reaction mixture until a clear solution is formed (approximately 3-4 hours).[3]

-

Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene to ensure complete removal of volatile residues, yielding the acid chloride.[3]

-

Amidation Reaction: Dissolve the freshly prepared 2,6-pyridinedicarbonyl dichloride in dry tetrahydrofuran (THF).

-

In a separate flask, dissolve 3-aminoquinoline (2.2 equivalents) in dry THF.

-

Cool the aminoquinoline solution to 0°C and slowly add the acid chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.[1][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure. The resulting crude product is the unmethylated precursor.

Step 2: Methylation to Yield Compound this compound

-

Dissolve the crude bis-quinolinyl pyridine-2,6-dicarboxamide intermediate from Step 1 in a 1:1 mixture of DMF and acetone.[1]

-

Add an excess of methyl iodide (CH₃I) to the solution.[1]

-

Stir the reaction mixture at room temperature for 1-5 days. The progress can be monitored by TLC or LC-MS.[1]

-

Upon completion, the product, compound this compound (as a di-iodide salt), will precipitate from the solution.

Purification of Compound this compound

Purification is critical to remove unreacted starting materials, by-products, and excess methylating agent.

-

Filtration: Collect the precipitated solid from the methylation reaction by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold acetone, diethyl ether, and then dry it under vacuum. This removes most of the soluble impurities.

-

Recrystallization (Optional): If further purification is required, recrystallization can be attempted from a suitable solvent system, such as a methanol/ether mixture. Dissolve the compound in a minimum amount of hot methanol and then slowly add ether until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.

-

Column Chromatography: For highly pure samples, column chromatography can be employed. A silica gel column is typically used.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of dichloromethane and methanol is a common choice for polar, charged compounds. The exact gradient should be determined by analytical TLC.

-

-

Characterization: The purity and identity of the final compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of compound this compound.

Caption: Workflow for this compound synthesis, purification, and biological testing.

Signaling Pathway of Compound this compound

This diagram outlines the proposed mechanism of action for compound this compound in cancer cells.

Caption: this compound stabilizes G-quadruplexes, leading to apoptosis.

References

- 1. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 360A: A Potent G-Quadruplex Ligand and Telomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 360A, a novel synthetic small molecule, has emerged as a significant agent in the field of anticancer research. Identified as a potent and selective G-quadruplex (G4) ligand, this compound demonstrates a strong affinity for these non-canonical DNA secondary structures, particularly within telomeric regions. This interaction leads to the stabilization of G-quadruplexes, thereby inhibiting the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells. The downstream consequences of telomerase inhibition by this compound include the induction of telomere dysfunction, replication stress, and the activation of a DNA damage response pathway, ultimately culminating in cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its characterization and a visualization of its proposed mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is chemically known as N,N'-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide. Its structure is characterized by a central pyridine-2,6-dicarboxamide scaffold flanked by two N-methylated quinolinium moieties. The iodide salt of this compound is commonly used in experimental settings.

Table 1: Physicochemical Properties of this compound Iodide

| Property | Value | Reference |

| IUPAC Name | 3,3'-((Pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium) iodide | [1] |

| Molecular Formula | C27H23I2N5O2 | [1] |

| Molecular Weight | 703.31 g/mol | [1] |

| Appearance | Yellow precipitate | [1] |

| ESI-MS (m/z) | 420.2 ([M+H]+) | [1] |

Biological Activity and Mechanism of Action

This compound exhibits its anticancer effects primarily through the stabilization of G-quadruplex structures and subsequent inhibition of telomerase. This leads to telomere dysfunction and elicits a DNA damage response, ultimately triggering apoptosis in cancer cells.

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Telomerase Inhibition | - | IC50 | 300 nM | [1] |

| Cell Viability | T98G (Glioma) | IC50 | 4.8 ± 1.1 µM | [1] |

| Cell Viability | CB193 (Glioma) | IC50 | 3.9 ± 0.4 µM | [1] |

| Cell Viability | U118-MG (Glioma) | IC50 | 8.4 ± 0.5 µM | [1] |

| Cell Viability | SAOS-2 (Osteosarcoma) | IC50 | >15 µM | [1] |

| Cell Viability | Primary Astrocytes | IC50 | 17.4 ± 1.2 µM | [1] |

Signaling Pathway

The stabilization of telomeric G-quadruplexes by this compound obstructs the proper functioning of telomerase and disrupts the protective shelterin complex. This leads to the recognition of telomeres as damaged DNA, activating the Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) signaling pathways. This cascade ultimately results in cell cycle arrest and apoptosis.

Experimental Protocols

Synthesis of this compound Iodide

The synthesis of this compound iodide is a two-step process starting from pyridine-2,6-dicarbonyl dichloride and 3-aminoquinoline.

Procedure:

-

Synthesis of N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide (1c): A mixture of 3-aminoquinoline and pyridine-2,6-dicarbonyl dichloride is refluxed overnight in dry toluene. The resulting precipitate is recovered by filtration and washed to yield the intermediate compound 1c.[1]

-

Synthesis of 3,3'-((Pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium) Iodide (2a): Compound 1c is reacted with iodomethane in a mixture of DMF and acetone at room temperature. The final product, this compound iodide (2a), is obtained as a yellow precipitate which is then filtered and washed.[1]

FRET Melting Assay

This assay is used to determine the ability of a ligand to stabilize G-quadruplex DNA structures by measuring the change in melting temperature (ΔTm).

Protocol:

-

Oligonucleotide Preparation: A G-quadruplex forming oligonucleotide dual-labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) is prepared in a buffer containing a G-quadruplex stabilizing cation (e.g., KCl).

-

Assay Setup: The labeled oligonucleotide is mixed with varying concentrations of this compound in a 96-well plate.

-

Melting Curve Analysis: The plate is heated in a real-time PCR machine, and the fluorescence is monitored as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

-

Data Analysis: The ΔTm is calculated as the difference between the Tm in the presence and absence of this compound. A higher ΔTm indicates greater stabilization.

G4-Fluorescence Intercalator Displacement (G4-FID) Assay

The G4-FID assay is a high-throughput method to screen for and evaluate the affinity of ligands for G-quadruplex DNA.

Protocol:

-

DNA and Probe Preparation: A G-quadruplex forming oligonucleotide is pre-folded and incubated with a fluorescent probe (e.g., Thiazole Orange) that fluoresces upon binding to the G-quadruplex.

-

Ligand Titration: Increasing concentrations of this compound are added to the DNA-probe complex.

-

Fluorescence Measurement: The fluorescence is measured after each addition of the ligand. The displacement of the fluorescent probe by this compound results in a decrease in fluorescence.

-

Data Analysis: The concentration of this compound required to displace 50% of the fluorescent probe (DC50) is determined, which is inversely proportional to the binding affinity of the ligand.

Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics and affinity of the interaction between this compound and G-quadruplex DNA in real-time without labeling.

Protocol:

-

Chip Preparation: A sensor chip (e.g., streptavidin-coated) is functionalized by immobilizing a biotinylated G-quadruplex forming oligonucleotide.[2]

-

Binding Analysis: Solutions of this compound at various concentrations are flowed over the sensor chip surface. Binding of this compound to the immobilized G-quadruplex DNA causes a change in the refractive index, which is detected as a response in resonance units (RU).[2]

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by analyzing the sensorgram data. The equilibrium dissociation constant (KD) is calculated as koff/kon.[2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to G-quadruplex DNA, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: A solution of the G-quadruplex forming oligonucleotide is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[3]

-

Titration: The this compound solution is injected in small aliquots into the sample cell containing the G-quadruplex DNA.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Thermodynamic Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to DNA. Fitting this curve provides the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[3]

Conclusion

This compound is a promising G-quadruplex ligand with potent telomerase inhibitory activity. Its ability to induce telomere dysfunction and a subsequent DNA damage response in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other G-quadruplex-targeting agents. Further studies are warranted to explore its in vivo efficacy and safety profile.

References

- 1. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The G-Quadruplex Ligand 360A: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The G-quadruplex ligand 360A, a pyridine dicarboxamide derivative, has emerged as a significant tool in the study of G-quadruplex biology and as a potential anti-cancer therapeutic. Its discovery and subsequent characterization have provided compelling evidence for the existence and biological relevance of G-quadruplex structures within human cells, particularly at the telomeres. This technical guide provides an in-depth overview of the history, discovery, and mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Discovery and History

The development of this compound is rooted in the "G-quadruplex hypothesis," which posits that the guanine-rich single-stranded 3' overhangs of telomeres can fold into four-stranded structures known as G-quadruplexes. The stabilization of these structures is proposed to inhibit the activity of telomerase, an enzyme crucial for telomere maintenance and implicated in the immortalization of cancer cells.

This compound, chemically known as 2,6-N,N′-methyl-quinolinio-3-yl-pyridine dicarboxamide, was identified as a potent and selective G-quadruplex ligand. A pivotal breakthrough in validating the in vivo relevance of G-quadruplexes came from studies utilizing a tritiated form of the ligand, ³H-360A. Autoradiography experiments with ³H-360A demonstrated its preferential accumulation at the terminal regions of human chromosomes in both tumor and normal cells, providing strong evidence for the formation of G-quadruplex structures at telomeres within a cellular context.[1]

Subsequent research has focused on elucidating the cellular consequences of this compound-mediated G-quadruplex stabilization, revealing its ability to induce telomere dysfunction, cell cycle arrest, and apoptosis, primarily in cancer cells, while exhibiting limited toxicity towards normal cells. A dimeric analogue, (this compound)₂A, has also been synthesized and studied for its enhanced effects on telomere stability.

Quantitative Data

The interaction of this compound with G-quadruplex DNA and its biological effects have been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for this compound and its derivatives.

Table 1: Thermodynamic Parameters of this compound-Br Binding to Telomeric G-Quadruplex (Tel22)

| Parameter | Value | Conditions |

| Binding Constant (K) | 107 M-1 | 200 mM K⁺ ions, 25°C |

| Gibbs Free Energy (ΔG°) | Favorable | 200 mM K⁺ ions, 25°C |

| Enthalpy (ΔH°) | Favorable | 200 mM K⁺ ions, 25°C |

| Entropy (ΔS°) | Favorable | 200 mM K⁺ ions, 25°C |

Data extracted from a study by Bončina et al., which suggests that the binding of this compound-Br induces a conformational change in the Tel22 G-quadruplex.[2][3]

Table 2: Thermodynamic Parameters of this compound Binding to Telomeric G-Quadruplex (22GT)

| Binding Site | Binding Affinity (K) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| Site 1 | ~107 M-1 | Favorable | Enthalpy-driven | More negative |

| Site 2 | ~106 M-1 | Favorable | Enthalpy-driven | More negative |

These parameters indicate that the binding of this compound to the 22GT telomeric fragment is a thermodynamically favorable process, primarily driven by enthalpy.[4]

Table 3: IC₅₀ Values of this compound

| Assay/Cell Line | IC₅₀ |

| Telomerase Inhibition (TRAP-G4 Assay) | 300 nM |

| T98G (Glioma) | 4.8 ± 1.1 µM |

| CB193 (Glioma) | 3.9 ± 0.4 µM |

| U118-MG (Glioma) | 8.4 ± 0.5 µM |

| SAOS-2 (Osteosarcoma) | >15 µM |

| Primary Astrocytes | 17.4 ± 1.2 µM |

These values highlight the potent inhibition of telomerase by this compound and its selective cytotoxicity towards cancer cell lines over normal primary cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in melting temperature (Tm).

Protocol:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide (e.g., a telomeric repeat sequence) is dually labeled with a FRET pair of fluorophores, such as FAM (donor) and TAMRA (acceptor), at its 5' and 3' ends, respectively.

-

Reaction Mixture: Prepare a reaction mixture containing the labeled oligonucleotide (typically in the nanomolar range), a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5), and the desired concentration of this compound. A control reaction without the ligand should be run in parallel.

-

Thermal Denaturation: Place the reaction mixtures in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.

-

Melting Curve Program: Run a program that gradually increases the temperature from room temperature to approximately 95°C, with fluorescence readings taken at small increments (e.g., 1°C per minute).

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. This is observed as a sharp decrease in FRET efficiency (increase in donor fluorescence). The change in Tm (ΔTm) in the presence of this compound compared to the control is a measure of the ligand's stabilizing effect.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like this compound.

Protocol:

-

Cell Lysate Preparation: Prepare a cell extract from a telomerase-positive cell line using a suitable lysis buffer (e.g., CHAPS-based buffer). The protein concentration of the lysate should be determined.

-

Telomerase Extension Reaction: In a PCR tube, combine the cell lysate, a non-telomeric substrate primer (TS primer), dNTPs, and the desired concentration of this compound in a TRAP buffer. A control reaction without the inhibitor is essential. Incubate at 30°C for a defined period (e.g., 30 minutes) to allow telomerase to add telomeric repeats to the TS primer.

-

PCR Amplification: Add a reverse primer (ACX primer) and Taq polymerase to the reaction mixture. Perform PCR to amplify the telomerase extension products. An internal PCR control is often included to monitor for PCR inhibition.

-

Detection of Products: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE). The presence of a characteristic ladder of 6-base pair repeats indicates telomerase activity.

-

Quantification: The intensity of the ladder is quantified and compared between the treated and untreated samples to determine the IC₅₀ value of this compound for telomerase inhibition. A modified version, the TRAP-G4 assay, uses a G-quadruplex-forming primer to more specifically assess the effect of G-quadruplex ligands.[4]

³H-360A Autoradiography on Metaphase Spreads

This technique is used to visualize the chromosomal localization of ³H-360A.

Protocol:

-

Cell Culture and Treatment: Culture human cells (e.g., tumor cell lines or peripheral blood lymphocytes) in the presence of ³H-360A for a sufficient duration to allow for cellular uptake and binding.

-

Metaphase Arrest: Treat the cells with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Harvesting and Spreading: Harvest the cells, treat them with a hypotonic solution to swell the cells, and then fix them. Drop the fixed cells onto microscope slides to prepare metaphase spreads.

-

Autoradiography Emulsion Coating: In a darkroom, coat the slides with a nuclear track emulsion and allow it to dry.

-

Exposure: Store the slides in a light-tight box at 4°C for several weeks to allow the radioactive decay of tritium to expose the emulsion.

-

Development and Staining: Develop the autoradiographs and counterstain the chromosomes with a suitable stain (e.g., Giemsa).

-

Microscopy: Observe the slides under a light microscope. The location of silver grains indicates the binding sites of ³H-360A on the chromosomes.[1][5]

Signaling Pathways and Cellular Mechanisms

The stabilization of telomeric G-quadruplexes by this compound triggers a cascade of cellular events, primarily a DNA damage response (DDR) at the telomeres, which ultimately leads to apoptosis in cancer cells.

DNA Damage Response at Telomeres

This compound-induced stabilization of G-quadruplexes at telomeres is recognized by the cell as a form of DNA damage or replication stress. This initiates a DNA damage response involving key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) . These kinases, in turn, activate downstream repair pathways.

It has been demonstrated that the cellular response to this compound involves both Homologous Recombination (HR) , mediated by Rad51 , and Non-Homologous End Joining (NHEJ) .[6] The activation of these pathways in the context of stabilized G-quadruplexes leads to telomere aberrations, including sister telomere fusions and telomere loss, which contribute to genomic instability.[6]

Caption: DNA Damage Response Induced by this compound at Telomeres.

Induction of Apoptosis

The persistent telomere dysfunction and genomic instability caused by this compound treatment ultimately trigger programmed cell death, or apoptosis. While the precise signaling cascade linking this compound-induced telomere damage to the apoptotic machinery is an area of ongoing research, it is understood to involve the activation of key apoptotic pathways. The accumulation of DNA damage can activate the intrinsic (mitochondrial) pathway of apoptosis . This involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Caption: Intrinsic Apoptotic Pathway Activated by this compound.

Conclusion and Future Directions

The G-quadruplex ligand this compound has been instrumental in advancing our understanding of G-quadruplex biology. Its ability to selectively stabilize these structures, particularly at telomeres, and induce a potent anti-proliferative effect in cancer cells underscores its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and other G-quadruplex ligands.

Future research will likely focus on several key areas:

-

Improving Selectivity: While this compound shows selectivity for G-quadruplexes over duplex DNA, developing ligands with greater specificity for particular G-quadruplex topologies (e.g., telomeric vs. promoter G-quadruplexes) is a major goal.

-

Elucidating Downstream Signaling: A more detailed mapping of the signaling pathways activated by this compound will provide a deeper understanding of its mechanism of action and may reveal new therapeutic targets.

-

In Vivo Efficacy: While cellular studies have been promising, further in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound and its analogues in preclinical models of cancer.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as conventional chemotherapy or other targeted therapies, could lead to more effective treatment strategies.

References

- 1. Preferential binding of a G-quadruplex ligand to human chromosome ends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic fingerprints of ligand binding to human telomeric G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Binding-Induced Diversity of a Human Telomeric G-Quadruplex Stability Phase Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preferential binding of a G-quadruplex ligand to human chromosome ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rad51 and DNA-PKcs are involved in the generation of specific telomere aberrations induced by the quadruplex ligand this compound that impair mitotic cell progression and lead to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

360A: A Selective Telomerase Inhibitor Targeting Telomeric G-Quadruplexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

360A is a synthetic small molecule that functions as a selective telomerase inhibitor through its interaction with and stabilization of G-quadruplex (G4) structures within human telomeres. Unlike classical telomerase inhibitors that directly target the enzyme's catalytic activity, this compound's mechanism of action is rooted in altering telomere architecture, leading to profound cellular consequences in cancer cells. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and the signaling pathways it perturbs.

Mechanism of Action

This compound is a member of the 2,6-pyridine-dicarboxamide class of compounds, which have a high affinity and selectivity for G-quadruplex DNA structures over duplex DNA. The G-rich single-stranded overhang of human telomeres can fold into these G4 structures, which are implicated in the regulation of telomere maintenance.

The primary mechanism of action for this compound involves:

-

G-Quadruplex Stabilization: this compound binds to and stabilizes G-quadruplexes formed in the telomeric overhang. This stabilization physically obstructs the telomerase enzyme from accessing the 3' end of the chromosome, thereby inhibiting telomere elongation.

-

Induction of Telomere Deletion Events (TDEs): Chronic exposure to this compound does not lead to the gradual telomere shortening characteristic of many telomerase inhibitors. Instead, it induces significant telomere instability, resulting in the generation of "telomere deletion events" (TDEs), which are large-scale losses of telomeric repeats.[1][2] This suggests that this compound's impact is more aligned with inducing acute telomere dysfunction rather than a slow erosion process.

-

Interference with Telomere Replication: The stabilization of G4 structures by this compound can impede the progression of the replication fork during S-phase, leading to replication stress and the generation of DNA damage at telomeres.[3][4]

-

Displacement of Telomere-Associated Proteins: By stabilizing G4 structures, this compound and its dimeric derivative, (this compound)2A, can displace essential single-stranded DNA binding proteins, such as human Replication Protein A (hRPA), from telomeric DNA.[5] This displacement further contributes to telomere dysfunction.

Quantitative Data

The efficacy of this compound has been quantified in various assays, measuring both its direct inhibitory effect on telomerase and its cytotoxic effects on cancer cells.

| Parameter | Assay | Value | Cell Line/System | Reference |

| Telomerase Inhibition IC50 | TRAP-G4 Assay | 300 nM | In vitro | [3] |

| Telomerase Inhibition IC50 | Direct Telomerase Assay | >0.7 µM (least potent of tested compounds ranging from 0.7 to 5.6 µM) | HEK293T cell extracts | [4] |

| Cell Viability IC50 | WST-1 Assay | 4.8 ± 1.1 μM | T98G (glioma) | [3] |

| Cell Viability IC50 | WST-1 Assay | 3.9 ± 0.4 μM | CB193 (glioma) | [3] |

| Cell Viability IC50 | WST-1 Assay | 8.4 ± 0.5 μM | U118-MG (glioma) | [3] |

| Cell Viability IC50 | WST-1 Assay | >15 μM | SAOS-2 (osteosarcoma, telomerase-negative) | [3] |

| Cell Viability IC50 | WST-1 Assay | 17.4 ± 1.2 μM | Primary astrocytes (normal cells) | [3] |

| Cell Proliferation | Cell Growth Curves | Growth arrest within 11 days at 5 µM | A549 (lung carcinoma) | [5][6] |

Note: The discrepancy in IC50 values for telomerase inhibition likely arises from the different methodologies employed. The TRAP-G4 assay measures the inhibition of the entire telomerase reaction coupled with PCR amplification in the presence of a G4-forming sequence, while the direct telomerase assay measures the direct extension of a primer by the enzyme.

Signaling Pathways

The telomere dysfunction induced by this compound activates specific DNA damage response (DDR) pathways. The stabilization of G-quadruplexes is perceived by the cell as a form of DNA damage, triggering a cascade of signaling events.

The key signaling pathways implicated in the cellular response to this compound are:

-

ATM-Mediated DNA Damage Response: The ataxia-telangiectasia mutated (ATM) kinase, a central player in the DDR, is activated in response to this compound-induced telomere instability. ATM's role appears to be in preventing inappropriate DNA repair at the dysfunctional telomeres.[7]

-

Involvement of NHEJ and HR Pathways: The telomere aberrations caused by this compound are processed by both the Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) DNA repair pathways.

-

DNA-PKcs (NHEJ): The DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key component of the NHEJ pathway, is responsible for the sister telomere fusions observed after this compound treatment.[3][4]

-

Rad51 (HR): The Rad51 recombinase, a critical factor in the HR pathway, is involved in the generation of chromatid-type telomere aberrations, such as telomere losses and doublets, particularly affecting the lagging strand telomeres.[3][4]

-

The activation of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Drug Treatment (A549 cells)

-

Cell Line: A549 human lung carcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

-

Drug Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.

-

Treatment Protocol: For long-term proliferation assays, seed A549 cells at an appropriate density. The following day, replace the medium with fresh medium containing 5 µM this compound or an equivalent concentration of DMSO as a vehicle control. At each passage, cells are counted, and cumulative population doublings (PDs) are calculated. The treatment is maintained until cell proliferation ceases.

Telomerase Activity Assay (TRAP-G4 Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method to measure telomerase activity. The TRAP-G4 variant is particularly relevant for assessing G-quadruplex ligands.

-

Principle: This assay involves two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic primer. In the context of a TRAP-G4 assay, a G-quadruplex forming sequence is often incorporated or the assay is performed under conditions that favor G4 formation to assess the inhibitory potential of G4 ligands. Second, the extended products are amplified by PCR and visualized by gel electrophoresis.

-

Materials:

-

Cell lysis buffer (e.g., CHAPS-based buffer).

-

TS primer (forward primer for telomerase extension).

-

ACX primer (reverse primer for PCR).

-

dNTPs.

-

Taq DNA polymerase.

-

PCR buffer.

-

This compound at various concentrations.

-

-

Procedure:

-

Cell Lysate Preparation: Prepare cell extracts from a known number of cancer cells using a suitable lysis buffer.

-

Telomerase Extension: Incubate the cell lysate with the TS primer, dNTPs, and varying concentrations of this compound. This reaction is typically carried out at 30°C for 30 minutes.

-

PCR Amplification: Add the ACX primer and Taq polymerase to the reaction mixture and perform PCR to amplify the telomerase extension products.

-

Detection: Analyze the PCR products on a polyacrylamide gel. The presence of a characteristic DNA ladder indicates telomerase activity. The intensity of the ladder is quantified to determine the level of inhibition by this compound.

-

Quantification: The IC50 value is calculated as the concentration of this compound that reduces telomerase activity by 50% compared to the untreated control.

-

Single Telomere Length Analysis (STELA)

STELA is a PCR-based method that allows for the analysis of the length of individual telomeres at a specific chromosome end.

-

Principle: STELA utilizes the ligation of a known DNA sequence (telorette) to the C-rich strand of telomeres. This is followed by PCR amplification using a primer specific to the telorette and a primer specific to the subtelomeric region of a particular chromosome arm. The resulting PCR products represent the lengths of individual telomeres.

-

Procedure:

-

Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from treated and untreated cells.

-

DNA Digestion: Digest the genomic DNA with a restriction enzyme that cuts in the subtelomeric region but not in the telomeric repeats.

-

Ligation: Ligate the "telorette" oligonucleotides to the 3' ends of the C-rich telomeric strands.

-

PCR Amplification: Perform PCR using a primer complementary to the telorette and a chromosome-specific subtelomeric primer.

-

Southern Blotting and Detection: Separate the PCR products by agarose gel electrophoresis, transfer to a nylon membrane, and hybridize with a telomeric probe (e.g., 32P-labeled (TTAGGG)n).

-

Analysis: Visualize the telomere length distribution by autoradiography. The appearance of a smear of products of varying lengths represents the telomere length heterogeneity within the cell population. The frequency of telomere deletion events can be quantified by analyzing the proportion of very short telomeres.

-

Conclusion and Future Directions

This compound represents a promising class of telomerase inhibitors that act through a distinct mechanism of G-quadruplex stabilization. Its ability to induce acute telomere dysfunction and trigger specific DNA damage response pathways in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and various G-quadruplex topologies.

-

Investigating the long-term consequences of inducing telomere deletion events in cancer cells.

-

Exploring the therapeutic potential of this compound and its derivatives in combination with other anticancer agents, particularly those that target DNA repair pathways.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of this compound-like compounds for in vivo applications.

The continued study of this compound and other G-quadruplex interactive ligands will undoubtedly provide deeper insights into the complex biology of telomeres and open new avenues for the development of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Rad51 and DNA-PKcs are involved in the generation of specific telomere aberrations induced by the quadruplex ligand this compound that impair mitotic cell progression and lead to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rad51 and DNA-PKcs are involved in the generation of specific telomere aberrations induced by the quadruplex ligand this compound that impair mitotic cell progression and lead to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the Effect of Mono- and Dimeric this compound G-Quadruplex Ligands on Telomere Stability by Single Telomere Length Analysis (STELA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of ATM in the telomere response to the G-quadruplex ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of 360A to G-Quadruplex DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These structures are implicated in a variety of cellular processes, including telomere maintenance and gene regulation. Their prevalence in the promoter regions of oncogenes and in telomeres has made them attractive targets for cancer therapeutics. The compound 360A, a 2,6-pyridine-dicarboxamide derivative, has emerged as a selective stabilizer of G-quadruplex DNA and an inhibitor of telomerase activity, showing promise as a potential anti-cancer agent. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound to G-quadruplex DNA, detailing the experimental protocols used for its characterization and the cellular pathways it affects.

Quantitative Binding Affinity of this compound to G-Quadruplex DNA

The binding affinity of this compound and its analogs to G-quadruplex DNA has been evaluated using various biophysical techniques. The data, while not exhaustive for all G-quadruplex types, indicates a strong and selective interaction.

| Compound | G-Quadruplex Target | Technique | Binding Affinity (K D / K a / IC 50 ) | Reference |

| This compound | Human Telomeric (22GT) | ITC | K a ≈ 10 6 - 10 7 M -1 | [1] |

| This compound-Br | Human Telomeric (Tel22) | ITC | High Affinity (Thermodynamic data available) | [2] |

| This compound | Telomerase | TRAP-G4 Assay | IC 50 = 300 nM | [3] |

| This compound | Human Telomerase in HEK293T cells | Primer Extension Assay | IC 50 = 52 nM | [3] |

Note: Direct comparative studies of this compound binding to different G-quadruplex structures, such as telomeric versus oncogene promoters (e.g., c-myc), are still needed to fully elucidate its binding selectivity. The available data for other G-quadruplex binders, such as quindoline derivatives and peptides, show affinities for the c-myc G-quadruplex in the nanomolar to micromolar range.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the binding affinity of ligands like this compound to G-quadruplex DNA. Below are outlines of key experimental protocols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding constant (K a ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the G-quadruplex DNA (e.g., human telomeric or c-myc promoter sequence) in a suitable buffer (e.g., potassium phosphate buffer) to a final concentration of approximately 10-20 µM.

-

Prepare a solution of this compound in the same buffer to a concentration approximately 10-fold higher than the DNA concentration.

-

Thoroughly degas both solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load the G-quadruplex DNA solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature (typically 25°C), stirring speed, and injection volume.

-

Perform a series of injections of the this compound solution into the DNA solution.

-

-

Data Analysis:

-

The raw data, consisting of heat changes per injection, is integrated to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K a , ΔH, and n). The dissociation constant (K d ) can be calculated as the reciprocal of K a .

-

Isothermal Titration Calorimetry (ITC) Workflow

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are used to determine the thermal stability of G-quadruplex DNA in the presence of a ligand. An increase in the melting temperature (T m ) indicates that the ligand stabilizes the G-quadruplex structure.

Methodology:

-

Oligonucleotide Design:

-

Synthesize a G-quadruplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at one terminus and a quencher (e.g., TAMRA) at the other. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, resulting in low fluorescence.

-

-

Assay Setup:

-

Prepare a solution of the dual-labeled oligonucleotide in a suitable buffer containing potassium ions.

-

Add varying concentrations of this compound to the oligonucleotide solution.

-

-

Melting Curve Analysis:

-

Measure the fluorescence of the samples as the temperature is gradually increased.

-

The melting temperature (T m ) is the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a significant increase in fluorescence.

-

-

Data Analysis:

-

Plot the change in fluorescence against temperature to obtain a melting curve.

-

Determine the T m for each concentration of this compound. An increase in T m with increasing ligand concentration indicates stabilization of the G-quadruplex.

-

FRET Melting Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. It provides kinetic data (association and dissociation rate constants) from which the binding affinity can be derived.

Methodology:

-

Sensor Chip Preparation:

-

Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.

-

-

Binding Analysis:

-

Flow solutions of this compound at various concentrations over the sensor chip surface.

-

Monitor the change in the SPR signal, which is proportional to the mass of this compound binding to the immobilized DNA.

-

After the association phase, flow buffer over the chip to monitor the dissociation of this compound.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ) and the dissociation rate constant (k d ).

-

The equilibrium dissociation constant (K d ) is calculated as the ratio of k d to k a .

-

Signaling Pathways Affected by this compound

The stabilization of G-quadruplex structures by this compound has significant downstream cellular consequences, primarily impacting telomere integrity and oncogene expression.

Telomere Damage Response Pathway

By stabilizing G-quadruplexes at telomeres, this compound can interfere with telomere replication and maintenance, leading to a DNA damage response.

This compound-Induced Telomere Damage Response

Stabilization of telomeric G-quadruplexes by this compound can lead to replication fork stalling and telomere uncapping. These events are recognized by the DNA damage response (DDR) machinery, leading to the activation of the ATM and ATR kinases. Activated ATM/ATR then phosphorylates and activates downstream effectors, including the tumor suppressor p53. p53 activation can subsequently trigger cell cycle arrest or apoptosis, preventing the proliferation of cells with damaged telomeres.

Inhibition of c-myc Transcription

The promoter region of the c-myc oncogene contains a G-quadruplex-forming sequence that acts as a transcriptional silencer. By stabilizing this structure, this compound can inhibit c-myc expression.

Mechanism of this compound-mediated c-myc Inhibition

The stabilization of the G-quadruplex in the c-myc promoter by this compound can inhibit transcription through at least two mechanisms. Firstly, the stabilized G-quadruplex can physically block the binding of essential transcription factors, such as SP1, to their recognition sites within the promoter. Secondly, it can inhibit the activity of helicases like CNBP, which are required to unwind the G-quadruplex and allow transcription to proceed. The net result is the repression of c-myc transcription, leading to reduced levels of the c-Myc oncoprotein and subsequent anti-proliferative effects.

Conclusion

The G-quadruplex stabilizer this compound demonstrates significant potential as a therapeutic agent by selectively targeting these non-canonical DNA structures. Its ability to induce a DNA damage response at telomeres and repress the transcription of key oncogenes like c-myc underscores its multi-faceted anti-cancer activity. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and development of this compound and other G-quadruplex-targeting compounds for clinical applications. Further research to obtain a more comprehensive quantitative binding profile and to further elucidate the intricate details of the signaling pathways it modulates will be crucial for its advancement.

References

- 1. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolving the Ligand-Binding Specificity in c-MYC G-Quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of 360A on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of the compound 360A, a selective G-quadruplex stabilizer and telomerase inhibitor. The document details its effects on various cancer cell lines, outlines the experimental methodologies employed, and illustrates the compound's mechanism of action through signaling pathway diagrams.

Quantitative Cytotoxicity Data

The cytotoxic potential of compound this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions, was determined for several glioma cell lines. The results of these preliminary studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| T98G | Glioblastoma | 4.8 ± 1.1 |

| CB193 | Glioblastoma | 3.9 ± 0.4 |

| U118-MG | Glioblastoma | 8.4 ± 0.5 |

| SAOS-2 | Osteosarcoma | >15 |

| Primary Astrocytes | Normal Brain Cells | 17.4 ± 1.2 |

| A549 | Lung Carcinoma | Growth arrest observed at 5 µM after 11 days |

Data compiled from publicly available research findings.[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to assess the cytotoxicity and mechanism of action of compound this compound.

Cell Culture

Human cancer cell lines (T98G, CB193, U118-MG, SAOS-2, and A549) and primary astrocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[5]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group received medium with the vehicle (DMSO) alone.

-

Incubation: The plates were incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the control group, and the IC50 values were determined from the dose-response curves.

Telomerase Activity Assay (TRAP-G4 Assay)

The inhibitory effect of this compound on telomerase activity was measured using a modified Telomeric Repeat Amplification Protocol (TRAP) assay, specifically the TRAP-G4 assay.[2] This assay is designed to detect the inhibitory properties of G-quadruplex ligands on telomerase activity.[2]

-

Cell Lysate Preparation: Cell extracts containing telomerase were prepared from the cancer cell lines.

-

TRAP-G4 Reaction: The reaction was performed in a final volume of 50 µL containing Tris-HCl, deoxynucleotide triphosphates, MgCl2, KCl, EGTA, Tween 20, BSA, specific primers (TSG4, TS, CXext, NT), an internal control (TSNT), Taq DNA polymerase, and the cell lysate.[2]

-

Compound Addition: Compound this compound was added to the reaction mixture at various concentrations.

-

PCR Amplification: The reaction mixture was subjected to PCR amplification.

-

Detection: The PCR products were separated by polyacrylamide gel electrophoresis and visualized to determine the level of telomerase activity inhibition. The IC50 value for telomerase inhibition was determined to be 300 nM.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for compound this compound and the general experimental workflow for assessing its cytotoxicity.

Caption: Mechanism of action of this compound.

Caption: General workflow for cytotoxicity testing.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Interaction of 360A with Telomeric DNA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecule 360A, a selective G-quadruplex stabilizer, and its interaction with telomeric DNA. It details the mechanism of action, cellular consequences, and key experimental findings, offering valuable insights for research and therapeutic development in the field of oncology and cellular aging.

Introduction: Targeting Telomeres with G-Quadruplex Ligands

Telomeres, the protective nucleoprotein caps at the ends of eukaryotic chromosomes, are crucial for maintaining genomic integrity.[1][2][3] In most human somatic cells, telomeres shorten with each cell division, leading to replicative senescence or apoptosis.[3] However, a majority of cancer cells achieve immortality by activating telomerase, an enzyme that adds telomeric repeats (TTAGGG) to chromosome ends, thus counteracting the shortening process.[4][5][6]

The G-rich single-stranded overhang of telomeric DNA can fold into four-stranded secondary structures known as G-quadruplexes (G4s).[1][2][7] These structures are considered promising targets for anticancer drug development.[4][5] Small molecules that bind to and stabilize G4 structures can inhibit telomerase activity and interfere with telomere maintenance, ultimately leading to telomere dysfunction and cancer cell death.[1][2][8][9]

This compound, a member of the 2,6-pyridine-dicarboxamide derivative family, is a potent and selective G-quadruplex ligand that has been shown to interact with telomeres and inhibit telomerase activity.[8][10][11] This guide explores the biochemical and cellular interactions of this compound with telomeric DNA.

Mechanism of Action: Stabilization of Telomeric G-Quadruplexes

The primary mechanism of this compound involves its direct binding to and stabilization of G-quadruplex structures within the telomeric DNA.[1][10][12] In vitro studies have confirmed the high affinity and selectivity of this compound for G-quadruplex DNA over other DNA forms like double-stranded DNA.[8][11]

This stabilization has two major consequences:

-

Telomerase Inhibition : By locking the G-rich overhang into a G4 conformation, this compound prevents the telomerase enzyme from accessing its substrate, leading to potent enzymatic inhibition.[8][10][12]

-

Interference with DNA Replication : The stabilized G4 structures can act as physical impediments to the DNA replication machinery.[1] This can lead to replication fork stalling, telomere uncapping, and the displacement of essential telomere-binding proteins like human replication protein A (hRPA).[1][2]

Caption: Mechanism of this compound-induced telomere dysfunction.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various assays, measuring its telomerase inhibition and its cytotoxic effects on cancer cell lines.

Table 1: Telomerase Inhibition by this compound

| Assay Type | Parameter | Value | Reference |

|---|---|---|---|

| TRAP-G4 Assay | IC₅₀ | 300 nM | [10][12] |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of telomerase activity.

Table 2: Cytotoxicity of this compound in Human Glioma Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| T98G | Glioblastoma | 4.8 ± 1.1 | [10] |

| CB193 | Glioblastoma | 3.9 ± 0.4 | [10] |

| U118-MG | Glioblastoma | 8.4 ± 0.5 | [10] |

| SAOS-2 | Osteosarcoma | >15 | [10] |

| Primary Astrocytes | Normal | 17.4 ± 1.2 | [10] |

These values demonstrate the cytotoxic effect of this compound on cancer cells, with comparatively lower toxicity towards normal primary astrocytes.

Table 3: Effect of this compound and its Dimer on Telomere Deletion Events (TDEs) in A549 Cells

| Compound | Concentration | % TDEs (Experiment 1) | % TDEs (Experiment 2) | Fold Increase vs. Control | Reference |

|---|---|---|---|---|---|

| Control (DMSO) | 0.1% | ~1.2%* | ~1.2%* | - | [1] |

| This compound | 5 µM | 2.34% | 2.69% | Not statistically significant | [1] |

| (this compound)₂A (Dimer) | 5 µM | 3.57% | 3.33% | 3.7-3.9 fold (p < 0.05) | [1][13] |

*Approximate control values inferred from reported fold increases. The dimeric form, (this compound)₂A, shows a significantly greater ability to induce telomere instability, manifested as ultrashort telomeres resulting from TDEs.[1][13][14]

Cellular Consequences and DNA Damage Signaling

Treatment with this compound induces significant telomeric instability, leading to a variety of chromosomal aberrations and the activation of DNA damage response (DDR) pathways.

4.1 Telomere Aberrations Studies using Fluorescence In Situ Hybridization (FISH) have revealed that this compound induces specific types of telomere damage, including:

-

Sister Telomere Fusions : The most prominent aberration, where the telomeres of two sister chromatids fuse.[15]

-

Telomere Losses : Chromosomes lacking a telomeric signal on one or both chromatids.[15]

-

Telomere Doublets : The appearance of two telomere signals at a single chromatid end.[15]

These aberrations are indicative of severe telomere dysfunction, likely stemming from replication stress and improper DNA repair at chromosome ends.[15]

4.2 Activation of the ATM-Dependent DNA Damage Pathway The telomere damage caused by this compound triggers a cellular DNA damage response. This signaling is critically dependent on the ATM (Ataxia-Telangiectasia Mutated) kinase .[15]

Upon treatment with this compound, ATM-proficient cells show a significant increase in:

-

Telomere Dysfunction-Induced Foci (TIFs) : Colocalization of DDR proteins like 53BP1 with telomeres.[15]

-

Formation of Nuclear Foci : Accumulation of key DDR proteins such as γ-H2AX, 53BP1, and SMC1.[15]

Crucially, this response is absent in ATM-deficient cells, indicating that ATM is the primary transducer of the this compound-induced telomere damage signal.[15] This pathway ultimately impairs mitotic progression and leads to cell death.[10]

Caption: ATM-dependent DNA damage signaling induced by this compound.

Key Experimental Protocols

The characterization of this compound's interaction with telomeric DNA relies on several key methodologies.

5.1 Telomeric Repeat Amplification Protocol (TRAP) Assay The TRAP assay is a highly sensitive method used to measure telomerase activity and its inhibition by compounds like this compound.[16][17][18][19][20]

-

Principle : The assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats onto a synthetic substrate oligonucleotide (TS). Second, the extended products are amplified via PCR, and the resulting DNA ladder is visualized on a gel.[16][20] The intensity of the ladder corresponds to the level of telomerase activity.

-

Methodology for Inhibition Studies :

-

Cell Lysate Preparation : Prepare protein extracts from a telomerase-positive cell line.

-

Incubation : Incubate the cell extract with varying concentrations of the inhibitor (this compound) and the TS primer. This allows the inhibitor to bind to its target.

-

Telomerase Extension : Initiate the telomerase reaction by adding dNTPs. Telomerase extends the TS primer with TTAGGG repeats.

-

PCR Amplification : Stop the extension reaction and amplify the products using PCR with a forward primer (TS) and a reverse primer (ACX).[20] An internal control is often included to check for PCR inhibition.[16]

-

Detection : Separate the amplified products on a polyacrylamide gel and visualize using a method like SYBR Green staining.[16]

-

Quantification : Quantify the intensity of the telomerase ladder relative to the control to determine the percentage of inhibition at each concentration and calculate the IC₅₀ value.

-

Caption: Workflow for the TRAP assay to measure telomerase inhibition.

5.2 Single Telomere Length Analysis (STELA) STELA is a PCR-based method that uniquely allows for the analysis of the entire length distribution of individual telomeres at a specific chromosome end.[2] It is particularly effective at detecting rare, ultrashort telomeres that might be missed by other methods.[1][2]

-

Principle : Genomic DNA is ligated to an anchor sequence (telorette). PCR is then performed using one primer specific to the subtelomeric region of a particular chromosome arm and another primer specific to the telorette. This setup ensures amplification only occurs from a specific chromosome end out to the telomere terminus.

-

Methodology :

-

DNA Extraction : Isolate high-quality genomic DNA from control and this compound-treated cells.

-

Ligation : Ligate the telorette anchor sequence to the C-strand of the telomeric DNA.

-

PCR Amplification : Perform multiple PCR reactions using a chromosome-specific subtelomeric primer and a telorette-specific primer.

-

Southern Blotting & Detection : Separate the PCR products on an agarose gel, transfer to a membrane, and detect the telomere fragments using a radiolabeled or fluorescently labeled telomeric probe. Each band on the resulting autoradiograph represents a single telomere.[21]

-

Analysis : Analyze the distribution of telomere lengths and quantify the frequency of telomere deletion events (TDEs), which appear as a smear of very short fragments.[1][13]

-

5.3 In-Cell Chromosome Binding Assay This assay uses a radiolabeled version of the ligand (³H-360A) to visualize its localization within cells and on chromosomes.[8][9][11]

-

Principle : Cells are cultured with ³H-360A, allowing the compound to enter the cells and bind to its targets. Metaphase chromosomes are then spread on a slide and subjected to autoradiography to detect the location of the radioactive signal.

-

Methodology :

-

Cell Culture : Culture human cells (e.g., T98G glioblastoma cells) in the presence of ³H-360A for a set period (e.g., 6-72 hours).[11]

-

Metaphase Arrest : Treat cells with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Chromosome Spreads : Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides to spread the metaphase chromosomes.

-

Autoradiography : Coat the slides with a photographic emulsion and expose in the dark for several weeks.

-

Development & Staining : Develop the emulsion to reveal silver grains where the radioactive compound is located. Counterstain the chromosomes (e.g., with Giemsa).

-

Microscopy : Analyze the slides under a microscope to determine the localization of the silver grains, which indicate the binding sites of ³H-360A. Studies show a preferential accumulation at the terminal regions of chromosomes.[8][9]

-

Conclusion and Implications for Drug Development

This compound is a well-characterized G-quadruplex ligand that selectively targets telomeric DNA. Its mechanism of action—stabilizing telomeric G4 structures—leads to telomerase inhibition and disrupts telomere replication. This dual action induces a potent, ATM-dependent DNA damage response, culminating in specific telomere aberrations, cell cycle arrest, and apoptosis in cancer cells.[8][10][15]

The detailed understanding of this compound's interaction with telomeres provides a strong rationale for the continued development of G4-stabilizing compounds as anticancer therapeutics.[4][5] Key takeaways for drug development professionals include:

-

Selective Cytotoxicity : this compound demonstrates selectivity for cancer cells over normal cells, a desirable trait for any therapeutic agent.[10]

-

Biomarker Potential : The dependence of the cellular response on the ATM pathway suggests that the ATM status of a tumor could be a potential biomarker for predicting sensitivity to G4 ligands.[15]

-

Structural Optimization : The enhanced activity of the dimeric form, (this compound)₂A, in inducing telomere deletions highlights a promising avenue for structural optimization to improve efficacy.[1][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Investigating the Effect of Mono- and Dimeric this compound G-Quadruplex Ligands on Telomere Stability by Single Telomere Length Analysis (STELA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crossroads of telomere biology and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Telomeres and telomerase as targets for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the key players in the pharmaceutical industry targeting Telomerase? [synapse.patsnap.com]

- 7. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Preferential binding of a G-quadruplex ligand to human chromosome ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]